N-Hydroxy-5-isoquinolinecarboximidamide
Description
N-Hydroxy-5-isoquinolinecarboximidamide is a synthetic organic compound featuring an isoquinoline backbone substituted with a hydroxyamidine group at the 5-position.
Properties
Molecular Formula |
C10H9N3O |
|---|---|
Molecular Weight |
187.20 g/mol |
IUPAC Name |
N'-hydroxyisoquinoline-5-carboximidamide |
InChI |
InChI=1S/C10H9N3O/c11-10(13-14)9-3-1-2-7-6-12-5-4-8(7)9/h1-6,14H,(H2,11,13) |
InChI Key |
GXVWNEBJMXPREA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)C(=NO)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The compound shares structural similarities with:
(Z)-N′-Hydroxy-1H-benzo[d]imidazole-5-carboximidamide: A benzimidazole derivative synthesized via refluxing hydroxylamine hydrochloride with a precursor in ethanol .
N-Hydroxysuccinimide (NHS) : A widely used reagent for activating carboxyl groups in bioconjugation chemistry .
Table 1: Structural and Functional Comparisons
Mechanistic and Bioactivity Differences
- Reactivity: The isoquinoline core of this compound may confer distinct electronic properties compared to benzimidazole derivatives, altering interactions with biological targets. For example, the extended aromatic system in isoquinoline could enhance binding to enzymes like poly(ADP-ribose) polymerase (PARP), a target in cancer therapy.
- Redox Activity: While both hydroxyamidine derivatives (isoquinoline and benzimidazole) may act as ROS scavengers, the isoquinoline derivative’s larger conjugated system might stabilize radical intermediates more effectively .
- However, NHS is extensively characterized for stability and reactivity in biochemical assays, whereas data on the isoquinoline analog remain sparse.
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